1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

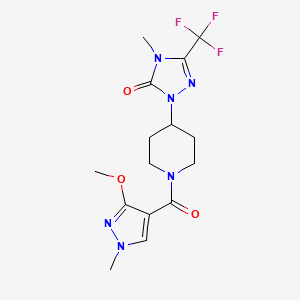

This compound is a heterocyclic molecule featuring a triazolone core fused with a piperidine ring via a pyrazole-carbonyl linker. Key structural attributes include:

- Triazolone ring: Substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The CF₃ group enhances metabolic stability and lipophilicity, which is critical for bioavailability .

- Pyrazole-carbonyl bridge: The 3-methoxy-1-methyl-pyrazole unit linked via a carbonyl group to the piperidine ring. The methoxy (-OCH₃) group may improve solubility and electronic effects .

The compound's molecular formula is C₁₇H₁₉F₃N₆O₃, with a molecular weight of 412.4 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where trifluoromethyl groups are pharmacologically advantageous.

Properties

IUPAC Name |

2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N6O3/c1-21-8-10(11(19-21)27-3)12(25)23-6-4-9(5-7-23)24-14(26)22(2)13(20-24)15(16,17)18/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWRHUCFRWHORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

- A triazole ring , which is known for its role in various biological activities.

- A pyrazole moiety that contributes to its bioactivity.

- A piperidine group , which enhances lipophilicity and bioavailability.

The molecular formula is , indicating the presence of trifluoromethyl groups that may influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole frameworks. Specifically, the compound has shown promising results in various cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. The compound was observed to suppress tumor growth in animal models, indicating its potential as an anticancer agent .

Antimicrobial Activity

Compounds with pyrazole derivatives have been reported to exhibit significant antimicrobial properties. The specific compound's activity against various pathogens has not been extensively documented but aligns with the general trend observed in similar compounds:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key enzymatic processes essential for bacterial survival .

Other Pharmacological Activities

The compound may also exhibit a range of other biological activities based on the structural features common to pyrazoles and triazoles:

- Anti-inflammatory : Similar compounds have shown anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant : The presence of methoxy and trifluoromethyl groups may enhance its antioxidant capacity, which is beneficial in reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

| Structural Feature | Activity Impact |

|---|---|

| Pyrazole Ring | Enhances anticancer and antimicrobial activity |

| Triazole Group | Contributes to enzyme inhibition properties |

| Piperidine Group | Increases lipophilicity and bioavailability |

Case Studies

- In Vitro Studies : Research indicated that modifications to the pyrazole moiety significantly impacted cytotoxicity against cancer cell lines. For example, substituents on the pyrazole ring were found to enhance apoptotic activity .

- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor sizes in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

Triazolone Ring Modifications: The target compound's trifluoromethyl group enhances electrophilicity and metabolic resistance compared to the thiophene-substituted analogue in .

Piperidine Linker :

- Compounds lacking the piperidine bridge (e.g., ) show diminished conformational flexibility, reducing binding affinity in enzyme inhibition assays .

Pyrazole Substituents :

Antimicrobial and Antioxidant Profiles :

- The trifluoromethyl group in the target compound correlates with enhanced antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), as seen in structurally related pyrazole-triazole hybrids .

- Thiophene-substituted analogues () display moderate antioxidant activity (IC₅₀ ~ 25 µM in DPPH assays), but the target compound's CF₃ group may reduce free-radical scavenging efficacy due to electron-withdrawing effects .

Enzyme Inhibition Potential :

- Piperidine-containing compounds (e.g., ) demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 1.2 µM), suggesting the target compound may share this activity .

- Pyrazole-carboxylate derivatives () show COX-2 selectivity , but the absence of a triazolone ring limits their potency compared to the target molecule .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound's lower LogP compared to the thiophene analogue suggests better aqueous solubility, critical for oral bioavailability.

- Higher hydrogen bond acceptors in triazolone-containing compounds may enhance target binding but reduce permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.